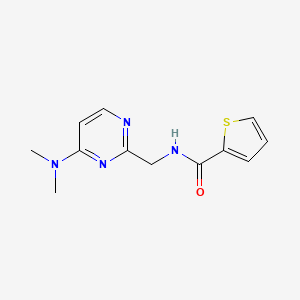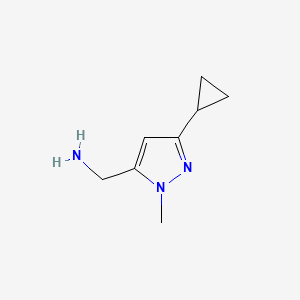![molecular formula C19H25NO3S B2832397 3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine CAS No. 400078-23-1](/img/structure/B2832397.png)
3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is a synthetic organic compound characterized by its unique structural features, which include a sulfonyl group attached to a dimethylphenyl ring and an isobutoxy group attached to a dimethylpyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2,4,6-trimethylpyridine and an appropriate sulfonyl chloride.
Introduction of the Isobutoxy Group: The isobutoxy group can be introduced via an etherification reaction, where 2-isobutoxy-4,6-dimethylpyridine is formed by reacting the pyridine derivative with isobutyl alcohol in the presence of an acid catalyst.
Attachment of the Dimethylphenylsulfonyl Group: The final step involves the sulfonylation of the pyridine derivative using 2,5-dimethylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic ring and the pyridine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents such as sodium methoxide (NaOCH₃).
Major Products
Oxidation: Products may include 3-[(2,5-Dimethylphenyl)sulfonyl]-2-formyl-4,6-dimethylpyridine.
Reduction: Products may include 3-[(2,5-Dimethylphenyl)thio]-2-isobutoxy-4,6-dimethylpyridine.
Substitution: Products depend on the substituents introduced, such as halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.
Biology and Medicine
This compound may exhibit biological activity, potentially serving as a lead compound in drug discovery. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for further pharmacological studies.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional groups.
Wirkmechanismus
The mechanism by which 3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The sulfonyl group could form strong interactions with amino acid residues, while the isobutoxy and dimethyl groups could influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2,4-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
- 3-[(2,5-Dimethylphenyl)sulfonyl]-2-ethoxy-4,6-dimethylpyridine
- 3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-diethylpyridine
Uniqueness
Compared to similar compounds, 3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine may offer unique properties such as enhanced stability or specific reactivity due to the presence of the isobutoxy group and the particular positioning of the dimethyl groups on the phenyl ring
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-12(2)11-23-19-18(15(5)10-16(6)20-19)24(21,22)17-9-13(3)7-8-14(17)4/h7-10,12H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYWPZAQCRZCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2832318.png)
![2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B2832319.png)
![N-[[1-(2-Propan-2-yloxyethyl)indazol-3-yl]methyl]prop-2-enamide](/img/structure/B2832320.png)
![3-(azepane-1-carbonyl)-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2832322.png)



![(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate](/img/structure/B2832327.png)
![1-(3-chlorobenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2832328.png)

![2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2832333.png)



